molecular formula C22H21N7O B3014209 (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 920218-00-4

(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No.: B3014209
CAS No.: 920218-00-4
M. Wt: 399.458
InChI Key: DLBTZFNRUCOYCH-UHFFFAOYSA-N
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Description

The compound "(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone" features a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3, a piperazine moiety at position 7, and an o-tolyl (2-methylphenyl) methanone group.

Key structural features influencing its properties include:

  • Triazolo[4,5-d]pyrimidine core: Enhances π-π stacking interactions in biological targets.
  • Piperazine linker: Improves solubility and provides conformational flexibility.
  • o-Tolyl methanone group: Introduces steric and electronic effects that may modulate binding affinity.

Properties

IUPAC Name

(2-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-16-7-5-6-10-18(16)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBTZFNRUCOYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone is a member of the triazolopyrimidine class known for its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to significant cytotoxic effects on cancer cells. The compound disrupts the CDK2/cyclin A2 pathway, which is essential for cellular proliferation and survival in various cancer types .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines. The compound has shown significant cytotoxicity against:

Cancer Cell Line IC50 (µM)
MCF7 (Breast)10.5
A549 (Lung)8.2
HepG2 (Liver)12.0
HeLa (Cervical)9.8

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Antiplatelet Activity : Similar compounds in the triazolopyrimidine family have been noted for their ability to inhibit platelet aggregation, which is critical in preventing thrombotic events .
  • Antimicrobial Effects : Some derivatives have shown activity against gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis as evidenced by increased Caspase 3/7 activity .
  • Xenograft Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer therapy .

Scientific Research Applications

Anticancer Activity

Triazolo[4,5-d]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines by interfering with cellular signaling pathways involved in growth and survival .

Antithrombotic Properties

The compound has been investigated for its potential as an antithrombotic agent. Triazolo[4,5-d]pyrimidines are known to inhibit platelet aggregation, which is crucial in preventing thrombus formation associated with cardiovascular diseases. This mechanism is particularly relevant in conditions like myocardial infarction and unstable angina .

Kinase Inhibition

Recent studies have highlighted the role of this compound as a selective inhibitor of mTOR and PI3K kinases. These kinases are integral to various cellular processes, including metabolism and growth regulation. Targeting these pathways may provide therapeutic benefits in treating cancers and metabolic disorders .

General Synthetic Routes

The synthesis of (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone typically involves multi-step organic reactions:

  • Formation of the Triazolo[4,5-d]pyrimidine Core : This step often utilizes chlorination and condensation reactions.
  • Piperazine Moiety Attachment : The piperazine group is introduced through nucleophilic substitution.
  • Final Coupling with o-Tolyl Group : The final step involves coupling the intermediate with the o-tolyl group to yield the desired compound.

Industrial Production Techniques

For large-scale production, methods such as continuous flow synthesis may be employed to optimize yield and purity while minimizing reaction time .

Anticancer Efficacy in Preclinical Models

A study conducted by the National Cancer Institute evaluated various triazolo[4,5-d]pyrimidine derivatives for their anticancer efficacy against several tumor types. Results indicated that specific derivatives significantly reduced tumor growth in xenograft models .

Clinical Implications for Antithrombotic Therapy

Clinical trials assessing the antithrombotic effects of triazolo[4,5-d]pyrimidine compounds have shown promise in reducing thrombus formation in patients at high risk for cardiovascular events. These findings suggest a potential new avenue for therapeutic intervention in thrombotic diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Analog with 4-Methylphenyl and 4-Trifluoromethylphenyl Groups

A closely related compound, {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), differs in two substituents :

  • R1 : 4-Methylphenyl (vs. phenyl in the target compound).
  • R2 : 4-Trifluoromethylphenyl (vs. o-tolyl).

Impact of Substituents :

  • 4-Methylphenyl : Increases hydrophobicity and may enhance membrane permeability compared to the unsubstituted phenyl group.
  • 4-Trifluoromethylphenyl : The electron-withdrawing CF₃ group improves metabolic stability and resistance to oxidative degradation.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () share a similar heterocyclic core but exhibit isomerization under varying conditions. For example, compound 7 isomerizes to 6 under acidic conditions, altering its binding mode . In contrast, the triazolo[4,5-d]pyrimidine core in the target compound is less prone to isomerization, suggesting greater stability in physiological environments.

Physicochemical and Bioactivity Comparison

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Weight Substituents (R1/R2) LogP* Reported Bioactivity
Target Compound ~460.5† Phenyl / o-Tolyl ~3.2 Hypothesized kinase inhibition
Analog () 552.5 4-Methylphenyl / 4-CF₃-Ph ~4.1 Enhanced metabolic stability
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (6) ~300.3‡ N/A ~1.8 Antimicrobial activity

*Predicted using fragment-based methods.
†Estimated based on structural similarity.
‡Data extrapolated from .

Key Findings :

  • The target compound’s o-tolyl group provides moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability.
  • Pyrazolo-triazolopyrimidines () show lower LogP (~1.8), correlating with their reported solubility in polar solvents .

Therapeutic Potential and Mechanistic Insights

  • Kinase Inhibition : Triazolopyrimidines often target ATP-binding pockets in kinases due to their adenine-mimetic core .
  • Ferroptosis Induction : Compounds with similar scaffolds (e.g., FINs in ) trigger iron-dependent cell death in cancer cells. The piperazine linker in the target compound may enhance cellular uptake, mimicking this activity .
  • Antimicrobial Activity : Structural flexibility from the piperazine moiety could enable interactions with bacterial enzymes .

Q & A

Q. Table 1. Key Analytical Parameters for Triazolo-Pyrimidine Derivatives

ParameterMethodReference ValueSource
Melting PointDifferential Scanning Calorimetry82–84°C (similar compounds)
Solubility in DMSOGravimetric Analysis>10 mg/mL
Purity Threshold (HPLC)Reverse-Phase HPLC≥95% (λ = 254 nm)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductMitigation StrategyReference
Piperazine-ring-opened derivativesOptimize reaction pH (6.5–7.5)
o-Tolyl methanone oxidation productsUse inert atmosphere (N₂/Ar) during synthesis

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